molecular formula C10H13NOS2 B2544035 4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one CAS No. 478247-14-2

4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one

Cat. No.: B2544035
CAS No.: 478247-14-2
M. Wt: 227.34
InChI Key: CVTHLOAPDWGWCW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with a thiazepine precursor. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures.

Scientific Research Applications

4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-propyl-2H,3H,4H,5H-thieno[3,2-f][1,4]thiazepin-5-one can be compared with other thiophene derivatives such as:

These compounds share a similar core structure but differ in their specific functional groups and applications, highlighting the unique properties and potential of this compound.

Properties

IUPAC Name

4-propyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h3,6H,2,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTHLOAPDWGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCSC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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